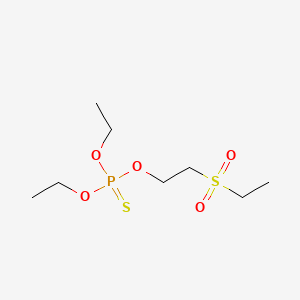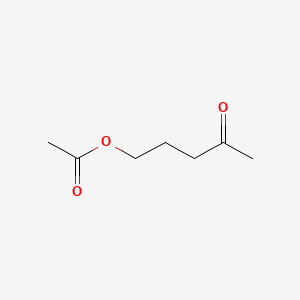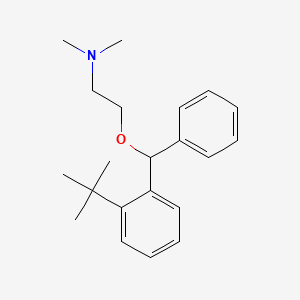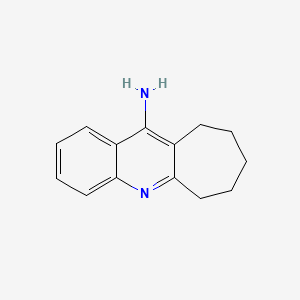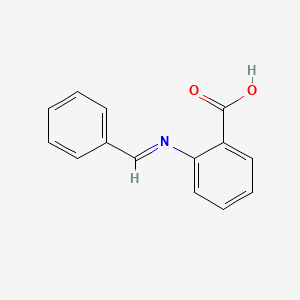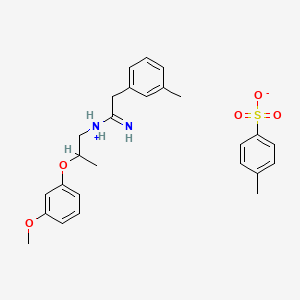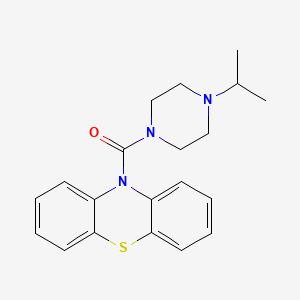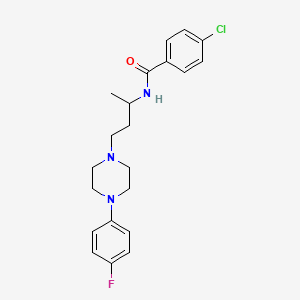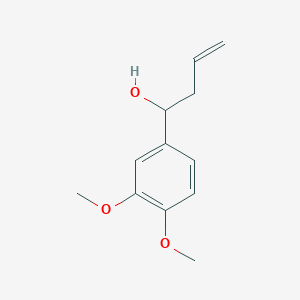
1-(3,4-Dimethoxyphenyl)but-3-en-1-ol
Descripción general
Descripción
1-(3,4-Dimethoxyphenyl)but-3-en-1-ol is a chemical compound with the molecular formula C12H16O3 . It has an average mass of 208.254 Da and a monoisotopic mass of 208.109940 Da . This compound is a natural phenol found in the herbs of Orophea yunnanensis .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . For more detailed structural information, you may refer to databases like ChemSpider .Aplicaciones Científicas De Investigación
Cytotoxic Properties
1-(3,4-Dimethoxyphenyl)but-3-en-1-ol has been studied for its potential cytotoxic properties. In a study, a phenylbutenoid dimer containing this compound showed cytotoxicity against the A549 human cancer cell line, suggesting potential for cancer treatment research (Han et al., 2004).
Chemical Analysis and Structural Elucidation
This compound has been involved in studies related to chemical analysis and structure elucidation. For example, it was identified in the context of exploring the mechanism of β-O-4 bond cleavage in lignin model compounds (Yokoyama, 2015). Another study synthesized and characterized phenol derivatives starting from this compound, highlighting its role in the development of new chemical entities (Artunç et al., 2020).
Crystal Packing Analysis
The compound's molecular structure and crystal packing have been analyzed in detail. For instance, a study involving a related compound focused on crystal packing and potential halogen bond formations, which is crucial for understanding its chemical behavior (Kumar et al., 2018).
Kinetics of Oxidation
Research has also delved into the kinetics of oxidation of this compound, particularly in the context of lignin model compounds and their reaction with chlorine dioxide. Such studies are significant for industrial applications, like pulp bleaching (Nie et al., 2014).
Biological Evaluations
Nonlinear Optical Properties
The compound has also been studied for its nonlinear optical properties, which is crucial in the field of material sciences (Razvi et al., 2019).
Fluorescent Properties
Fluorescent properties of derivatives have been explored, which is important for the development of new fluorescent materials and markers (Tang et al., 1996).
Olefin Metathesis Catalysts
The compound has been used in the development of ruthenium indenylidene-ether olefin metathesis catalysts, showcasing its potential in catalysis and organic synthesis (Jimenez et al., 2012).
Solvatochromic Properties
It has been a subject of study for its solvatochromic properties, important in understanding solvent interactions and molecular environments (Asiri et al., 2017).
Anti-Inflammatory Effects
The compound's derivatives have been examined for anti-inflammatory effects, highlighting potential therapeutic applications (Ozaki et al., 1991).
Mecanismo De Acción
1-(3,4-Dimethoxyphenyl)but-3-en-1-ol enhances melanogenesis through increasing Upstream Stimulating Factor-1 (USF1)-mediated Tyrosinase expression . In B16F10 cells, it enhances the activation of ERK and p38, and the level of tyrosinase . Although the level of microphthalmia-associated transcription factor was unchanged in treated B16F10 cells, it increased levels and nuclear localization of USF1 .
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)but-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h4,6-8,10,13H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTUPEKHAZEVJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC=C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280854 | |
| Record name | 1-(3,4-dimethoxyphenyl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5452-46-0 | |
| Record name | NSC18929 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-dimethoxyphenyl)but-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




